Ethyl 2-chloro-6-nitroquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-6-nitroquinoline-4-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry . This compound, with the molecular formula C12H9ClN2O4, is characterized by a quinoline ring substituted with chloro, nitro, and ethyl ester groups .
Preparation Methods
The synthesis of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with appropriate reagents under controlled conditions . One common method includes the nitration of 2-chloroquinoline-3-carbaldehyde followed by esterification to introduce the ethyl ester group . Industrial production methods often employ greener and more sustainable chemical processes, such as microwave-assisted synthesis and solvent-free reaction conditions .
Chemical Reactions Analysis
Ethyl 2-chloro-6-nitroquinoline-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under appropriate conditions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, palladium on carbon for reduction, and various nucleophiles for substitution reactions . Major products formed from these reactions include aminoquinoline derivatives and carboxylic acids .
Scientific Research Applications
Ethyl 2-chloro-6-nitroquinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds with potential anticancer, antimalarial, and antimicrobial activities.
Synthetic Organic Chemistry: It is used in the synthesis of complex heterocyclic compounds and as a building block for various organic reactions.
Industrial Chemistry: It finds applications in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The quinoline ring system can intercalate with DNA, disrupting its function and leading to cytotoxic effects .
Comparison with Similar Compounds
Ethyl 2-chloro-6-nitroquinoline-4-carboxylate can be compared with other quinoline derivatives such as:
These compounds share similar structural features but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activities . This compound is unique due to its specific combination of chloro, nitro, and ethyl ester groups, which confer distinct properties and applications .
Properties
CAS No. |
55878-86-9 |
---|---|
Molecular Formula |
C12H9ClN2O4 |
Molecular Weight |
280.66 g/mol |
IUPAC Name |
ethyl 2-chloro-6-nitroquinoline-4-carboxylate |
InChI |
InChI=1S/C12H9ClN2O4/c1-2-19-12(16)9-6-11(13)14-10-4-3-7(15(17)18)5-8(9)10/h3-6H,2H2,1H3 |
InChI Key |
VIQXZRDQRFDHFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.